![molecular formula C7H13ClN2O B13014687 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride](/img/structure/B13014687.png)
2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride
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Overview
Description
2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydropyran ring and an acetonitrile group. The presence of the amino group in the tetrahydropyran ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminotetrahydropyran with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Nitro or imine derivatives.
Reduction: Primary amines.
Substitution: Substituted tetrahydropyran derivatives.
Scientific Research Applications
Therapeutic Potential
The primary applications of 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride are in medicinal chemistry and drug development. Research indicates its significant biological activity, particularly as a selective inhibitor of Janus kinase (JAK) pathways, which are pivotal in cell signaling related to hematopoiesis and immune response.
Case Studies
- Chronic Neutrophilic Leukemia : Studies have shown that this compound exhibits potential as a therapeutic agent for chronic neutrophilic leukemia, demonstrating efficacy in inhibiting the proliferation of leukemic cells.
- Other Hematological Malignancies : Its role as a JAK inhibitor suggests applicability in treating various hematological malignancies, providing a targeted approach to therapy.
Synthetic Chemistry
The synthesis of this compound typically involves multi-step reactions that allow for the formation of the tetrahydropyran ring and the acetonitrile moiety. Detailed methodologies can be found in patent literature, which outlines specific reaction conditions and yields.
Synthetic Pathway Overview
- Formation of the tetrahydropyran ring.
- Introduction of the amino group.
- Addition of the acetonitrile moiety.
- Hydrochloride salt formation.
Interaction studies have demonstrated that this compound selectively binds to JAK enzymes. These studies are essential for understanding its pharmacological profile and include:
- Binding Affinity Tests : Assessing how well the compound binds to various JAK isoforms.
- Cell Line Studies : Evaluating its effects on cell proliferation and apoptosis in cancer cell lines.
Mechanism of Action
The mechanism of action of 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry.
Comparison with Similar Compounds
2-Aminotetrahydropyran: Lacks the acetonitrile group, making it less versatile in synthetic applications.
2-Cyanotetrahydropyran: Lacks the amino group, limiting its biological activity.
5-Aminopentanenitrile: Similar structure but lacks the tetrahydropyran ring, affecting its chemical reactivity.
Uniqueness: 2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride is unique due to the presence of both the amino and nitrile groups within the tetrahydropyran ring. This combination enhances its reactivity and makes it a valuable intermediate in various chemical and biological processes.
Biological Activity
2-((5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- Molecular Formula : C7H13ClN2O
- Molecular Weight : 140.18 g/mol
- CAS Number : 1607855-88-8
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its potential therapeutic effects against neurodegenerative diseases and its cytotoxic properties against cancer cells.
Neuroprotective Effects
Research indicates that compounds with a pyran scaffold, such as this compound, exhibit neuroprotective properties. Pyran derivatives have been shown to influence several signaling pathways associated with neurodegenerative conditions, particularly Alzheimer's disease (AD).
A study highlighted the ability of pyran-based compounds to enhance neuronal survival by modulating pathways such as PKA, CaMKII, and ERK, which are crucial for neuronal health and function .
Anticancer Activity
The compound's cytotoxicity was evaluated using various cancer cell lines. Preliminary studies suggest that it may possess selective cytotoxic effects against certain tumor types. For instance, derivatives of pyran compounds have shown significant inhibition of tumor cell proliferation in vitro, indicating potential for further development as anticancer agents .
Table 1: Summary of Biological Activities
Detailed Study Findings
-
Neuroprotective Mechanisms :
- A study demonstrated that certain pyran derivatives can significantly reduce oxidative stress in neuronal cells, thereby protecting them from apoptosis induced by neurotoxic agents .
- The activation of the NRF2 pathway was noted as a critical mechanism through which these compounds exert their protective effects.
- Cytotoxicity Profiles :
- Antimicrobial Activity :
Properties
Molecular Formula |
C7H13ClN2O |
---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-[(5S)-5-aminooxan-2-yl]acetonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c8-4-3-7-2-1-6(9)5-10-7;/h6-7H,1-3,5,9H2;1H/t6-,7?;/m0./s1 |
InChI Key |
OVDPKJIFNRDLQO-OXIGJRIQSA-N |
Isomeric SMILES |
C1CC(OC[C@H]1N)CC#N.Cl |
Canonical SMILES |
C1CC(OCC1N)CC#N.Cl |
Origin of Product |
United States |
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